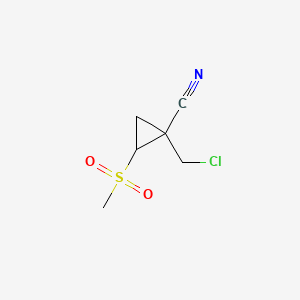
rac-(1R,2S)-1-(chloromethyl)-2-methanesulfonylcyclopropane-1-carbonitrile, cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2S)-1-(chloromethyl)-2-methanesulfonylcyclopropane-1-carbonitrile, cis is a chiral compound with significant interest in various fields of chemistry and industry. This compound is characterized by its unique cyclopropane ring structure, which imparts distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-1-(chloromethyl)-2-methanesulfonylcyclopropane-1-carbonitrile, cis typically involves the cyclopropanation of suitable precursors under controlled conditions. One common method includes the reaction of a chloromethyl precursor with a methanesulfonyl group in the presence of a base to form the cyclopropane ring. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors can be employed to enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
rac-(1R,2S)-1-(chloromethyl)-2-methanesulfonylcyclopropane-1-carbonitrile, cis undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the sulfonyl group or the nitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted cyclopropane derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or amines.
Aplicaciones Científicas De Investigación
rac-(1R,2S)-1-(chloromethyl)-2-methanesulfonylcyclopropane-1-carbonitrile, cis has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of rac-(1R,2S)-1-(chloromethyl)-2-methanesulfonylcyclopropane-1-carbonitrile, cis involves its interaction with molecular targets through its functional groups. The chloromethyl and methanesulfonyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biological pathways and exert specific effects.
Comparación Con Compuestos Similares
Similar Compounds
- rac-(1R,2S)-2-ethynylcyclopropylmethanol
- rac-(1R,2S)-2-aminocyclobutylmethanol hydrochloride
- rac-(1R,2S)-2-propylcyclopropanecarboxylic acid
Uniqueness
rac-(1R,2S)-1-(chloromethyl)-2-methanesulfonylcyclopropane-1-carbonitrile, cis is unique due to its specific combination of functional groups and chiral cyclopropane structure
Propiedades
Fórmula molecular |
C6H8ClNO2S |
|---|---|
Peso molecular |
193.65 g/mol |
Nombre IUPAC |
1-(chloromethyl)-2-methylsulfonylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C6H8ClNO2S/c1-11(9,10)5-2-6(5,3-7)4-8/h5H,2-3H2,1H3 |
Clave InChI |
ZXFWLZDDZJBJRY-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1CC1(CCl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


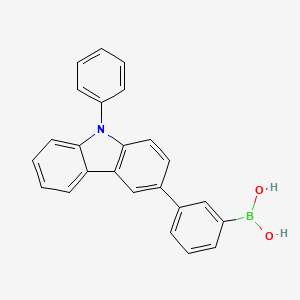
![5-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15127454.png)
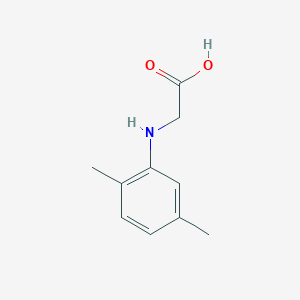
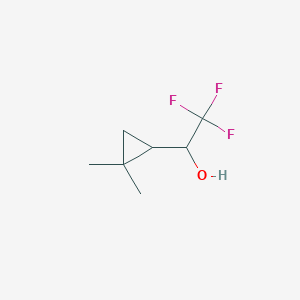
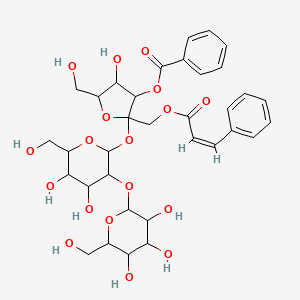
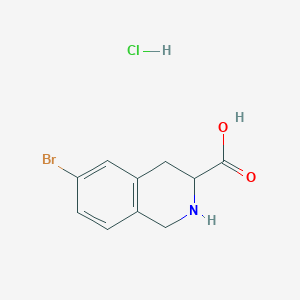
![4-[({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-2-carboxylic acid](/img/structure/B15127482.png)

![Ethyl 5-hydroxy-8-nitro-5-(trifluoromethyl)-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B15127491.png)
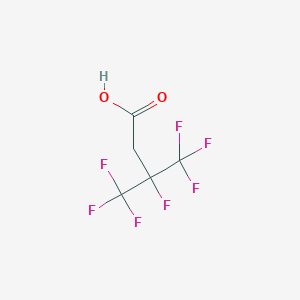
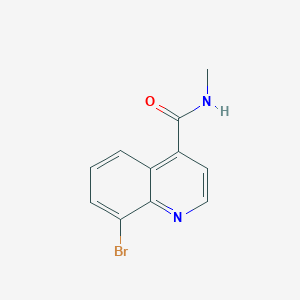
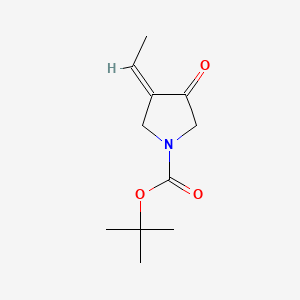
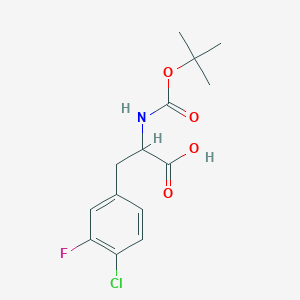
![5-[(2,4-Diaminopyrimidin-5-yl)methyl]benzene-1,2,3-triol](/img/structure/B15127534.png)
